5-Methoxy-4,7-phenanthroline

Descripción general

Descripción

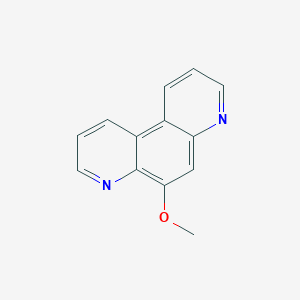

5-Methoxy-4,7-phenanthroline is a heterocyclic organic compound with the molecular formula C13H10N2O It is a derivative of phenanthroline, a nitrogen-containing aromatic compound, and is characterized by the presence of a methoxy group at the 5-position of the phenanthroline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4,7-phenanthroline typically involves the reaction of 4,7-phenanthroline with methanol in the presence of a suitable catalyst. One common method involves the use of sulfuric acid and sodium 3-nitrobenzenesulfonate in water, followed by heating for several hours . Another approach includes the oxidation of 4,7-phenanthroline-5,6-quinone with nitric acid in the presence of sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methoxy-4,7-phenanthroline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Nitric acid and sulfuric acid are commonly used oxidizing agents.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Hydrohalic acids like hydrochloric acid or hydrobromic acid in the presence of lithium salts are used for substitution reactions.

Major Products:

Oxidation: 4,7-phenanthroline-5,6-quinone.

Reduction: 5-amino-4,7-phenanthroline.

Substitution: Various substituted phenanthrolines depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemical Applications

5-Methoxy-4,7-phenanthroline acts as a ligand in coordination chemistry. It forms metal complexes that exhibit unique photophysical and electrochemical properties. These properties make it valuable in the development of sensors and catalysts. The compound's ability to chelate metal ions enhances its utility in biochemical processes such as electron transfer and catalysis .

Table 1: Properties of Metal Complexes Formed with this compound

| Metal Ion | Complex Stability | Photophysical Properties | Electrochemical Activity |

|---|---|---|---|

| Cu(II) | High | Emission at 600 nm | Redox active |

| Fe(III) | Moderate | Absorption at 400 nm | Catalytic |

| Zn(II) | High | Emission at 520 nm | Non-redox active |

Biological Applications

Research indicates that this compound possesses antibacterial and antiparasitic properties. Studies have demonstrated its effectiveness against various pathogens, including Mycobacterium tuberculosis and protozoan parasites like Plasmodium falciparum.

Case Study: Antimycobacterial Activity

A study evaluated the activity of 4,7-phenanthrolin-4-ium derivatives against Mycobacterium tuberculosis H37Rv. Among the compounds tested, those containing the methoxy group showed significant activity, suggesting that modifications of the phenanthroline skeleton can enhance biological efficacy .

Table 2: Antimycobacterial Activity of Phenanthroline Derivatives

| Compound | MIC (μM) |

|---|---|

| 4,7-Phenanthrolin-4-ium (Cl) | 10 |

| This compound | 25 |

| 4,7-Phenanthrolin (No Substituent) | 50 |

Medical Applications

The therapeutic potential of this compound is under investigation for its role in cancer treatment. Compounds derived from this structure have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Anticancer Activity

A series of fused pyrrolophenanthroline derivatives were synthesized and tested against a panel of human cancer cell lines. Notably, one compound exhibited significant growth inhibition across multiple cell lines with GI50 values ranging from to . Molecular docking studies suggested that these compounds interact with tubulin at the colchicine binding site, indicating a potential mechanism for their anticancer effects .

Table 3: Anticancer Efficacy of Pyrrolophenanthroline Derivatives

| Compound ID | Cell Line Tested | GI50 (μM) |

|---|---|---|

| Compound 8a | A549 (Lung Cancer) | 0.296 |

| Compound 11c | MCF7 (Breast Cancer) | 250 |

Industrial Applications

In industry, this compound is utilized in the development of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs). Its photophysical properties make it suitable for applications in fluorescence-based sensors and imaging technologies.

Mecanismo De Acción

The mechanism of action of 5-Methoxy-4,7-phenanthroline involves its ability to chelate metal ions, forming stable complexes. These metal complexes can participate in various biochemical processes, including electron transfer and catalysis. The compound’s planar structure and rigidity enhance its binding affinity to metal ions, making it an effective chelating agent .

Comparación Con Compuestos Similares

1,10-Phenanthroline: A parent compound with similar chelating properties but without the methoxy group.

2,2’-Bipyridine: Another nitrogen-containing heterocycle used as a ligand in coordination chemistry.

Bathocuproine: A derivative of phenanthroline used in optoelectronic devices.

Uniqueness: 5-Methoxy-4,7-phenanthroline is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential applications in various fields. The methoxy group also influences the compound’s electronic properties, making it distinct from other phenanthroline derivatives.

Actividad Biológica

5-Methoxy-4,7-phenanthroline is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's biological activity, including its anticancer properties, antibacterial effects, and interactions with metal ions and biomolecules.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy group at the 5-position of the phenanthroline backbone. This substitution significantly influences its solubility and reactivity compared to other phenanthroline derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Chelation : The compound's ability to chelate metal ions allows it to form stable complexes that can participate in biochemical processes such as electron transfer and catalysis.

- Inhibition of Tubulin Polymerization : It has been identified as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation.

- Interaction with DNA : The compound exhibits binding affinity to DNA, indicating potential applications in bioimaging and drug delivery systems.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

For instance, studies have demonstrated its effectiveness against breast cancer cells, with IC50 values indicating potent cytotoxicity .

Antibacterial and Antiparasitic Effects

This compound also exhibits antibacterial activity against various pathogens. Its derivatives have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential cellular processes .

Moreover, it has been evaluated for antiprotozoal activity against parasites like Plasmodium falciparum (malaria), Leishmania donovani, and Trypanosoma brucei. Notably, certain derivatives displayed IC50 values in the low micromolar range against these protozoan parasites .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups .

Case Study 2: Antiparasitic Activity

Another study focused on the antimalarial properties of this compound derivatives. The most potent derivative exhibited an IC50 value of 0.25 µM against chloroquine-resistant strains of P. falciparum, with a selectivity index indicating minimal cytotoxicity towards human liver cells (HepG2) .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,7-Phenanthroline | Lacks methoxy group at position 5 | Stronger coordination ability with metals |

| 1,10-Phenanthroline | Different ring structure | Exhibits different biological activities |

| 4-Methylphenanthroline | Methyl group instead of methoxy | Altered solubility and reactivity |

| 1-Methyl-4,7-phenanthroline | Methyl substitution at position 1 | Potentially different pharmacokinetics |

Propiedades

IUPAC Name |

5-methoxy-4,7-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-12-8-11-9(4-2-6-14-11)10-5-3-7-15-13(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATJLKZMEUUKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C=CC=NC3=C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301290 | |

| Record name | 5-methoxy-4,7-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951-06-4 | |

| Record name | NSC142220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-4,7-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.